

spectroscopic data of 5-Chloroisothiazol-3-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloroisothiazol-3-ol

CAS No.: 25629-58-7

Cat. No.: B1278809

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Chloroisothiazol-3-ol**

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloroisothiazol-3-ol (CAS 14346-17-7) is a heterocyclic compound belonging to the isothiazole family. While its N-methylated derivative, 5-chloro-2-methyl-4-isothiazolin-3-one (MCI), is a widely known biocide, the parent compound is a critical chemical intermediate for the synthesis of more complex molecules in agrochemical and pharmaceutical research.[1] The robust characterization of such building blocks is paramount for ensuring the quality, purity, and structural integrity of downstream products.

A pivotal chemical characteristic of 3-hydroxyisothiazoles is their existence in a state of tautomeric equilibrium between the aromatic enol form (**5-Chloroisothiazol-3-ol**) and the non-aromatic keto form (5-chloroisothiazolin-3-one). This equilibrium can be influenced by factors such as solvent polarity and physical state, making its spectroscopic analysis particularly insightful.[2][3]

This guide provides a comprehensive analysis of the spectroscopic data expected for **5-Chloroisothiazol-3-ol**. As publicly available experimental spectra for this specific compound are limited, this document synthesizes data from analogous structures and first principles to offer a predictive but technically grounded overview for researchers. We will explore the theoretical underpinnings, standard experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a central focus on elucidating the signatures of each tautomeric form.

Molecular Structure and Tautomerism

The defining structural feature of **5-Chloroisothiazol-3-ol** is the dynamic equilibrium between its keto and enol tautomers. The enol form possesses an aromatic isothiazole ring with a hydroxyl group at the C3 position. The keto form features a carbonyl group at C3 and a proton on the nitrogen atom, disrupting the ring's aromaticity.

The relative stability and, therefore, the predominant form observed, is highly dependent on the environment.^[4] In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form, whereas polar, protic solvents can stabilize the more polar keto form.^[3] Spectroscopic analysis is the primary means of investigating this equilibrium.

Caption: Keto-enol tautomeric equilibrium of **5-Chloroisothiazol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the keto and enol tautomers in solution, as the proton and carbon environments differ significantly between the two forms.

Expertise & Causality in Experimental Choices

The choice of deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred because they can solubilize both polar and non-polar compounds and, importantly, their deuterium-exchangeable protons (N-H, O-H) appear as distinct, albeit sometimes broad, signals. In contrast, using solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of these signals, resulting in a loss of valuable structural information.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloroisothiazol-3-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Referencing: Reference spectra to the residual solvent peak (e.g., DMSO at $\delta\text{H} = 2.50$ ppm and $\delta\text{C} = 39.52$ ppm).

Data Interpretation: Predicted Chemical Shifts

The following tables summarize the predicted chemical shifts for each tautomer. The presence of two distinct sets of signals, or a single set corresponding to one dominant form, would provide clear evidence of the compound's state in solution.

Table 1: Predicted ^1H NMR Chemical Shifts (ppm)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 2: Predicted ^{13}C NMR Chemical Shifts (ppm)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides unambiguous evidence for the presence of specific functional groups, making it an excellent technique to quickly determine the dominant tautomeric form in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

- Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average 16-32 scans for a high-quality spectrum.
 - Background: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation: Characteristic Absorption Bands

The key distinction lies in identifying either a carbonyl (C=O) stretch for the keto form or a hydroxyl (O-H) stretch for the enol form.

Table 3: Predicted IR Frequencies (cm^{-1})



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

The most telling signal would be a strong absorption band around 1680 cm^{-1} , which would confirm the predominance of the keto tautomer. Conversely, its absence and the presence of a broad O-H band above 3200 cm^{-1} would indicate the enol form.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the core structure. The initial molecular ion radical should be identical regardless of which tautomer enters the ion source.

Expertise & Causality in Experimental Choices

Electron Ionization (EI) is a robust "hard" ionization technique suitable for relatively small, stable organic molecules. It provides a clear molecular ion peak and rich, reproducible fragmentation patterns that are highly useful for structural elucidation. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for LC-MS applications, as it is effective for moderately polar compounds.[5]

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization: Use a standard electron energy of 70 eV.
- Analysis: Scan a mass range from m/z 40 to 250.
- Data System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide exact mass measurements, confirming the elemental composition.

Data Interpretation: Molecular Ion and Fragmentation

- Molecular Ion (M^+): The molecular formula is C_3H_2ClNOS , with a monoisotopic mass of 134.95 g/mol. A characteristic feature will be the isotopic pattern of chlorine: a prominent peak at m/z 135 (for ^{35}Cl) and a second peak at m/z 137 (for ^{37}Cl) with an intensity ratio of approximately 3:1.
- Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of stable neutral molecules or characteristic radicals.[6][7]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Plausible EI fragmentation pathway for **5-Chloroisothiazol-3-ol**.

Table 4: Predicted Key Fragments in EI-MS



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Conclusion

The spectroscopic characterization of **5-Chloroisothiazol-3-ol** is a nuanced task centered on understanding its keto-enol tautomerism. While direct experimental data is scarce, a robust analytical approach founded on established principles allows for a confident, predictive identification.

- NMR is the definitive tool for observing the tautomeric equilibrium in solution, with distinct chemical shifts for the C4-H proton being the clearest indicator.
- IR spectroscopy provides a rapid and clear determination of the dominant form in the solid state by identifying either the C=O (keto) or O-H (enol) functional group.
- Mass Spectrometry confirms the molecular weight and elemental formula (via the chlorine isotope pattern) and provides structural confirmation through predictable fragmentation pathways.

By employing these techniques in a complementary fashion, researchers and drug development professionals can unambiguously verify the structure and purity of **5-Chloroisothiazol-3-ol**, ensuring its suitability for further synthetic applications.

References

- Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][8]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(11), o590-o594. [\[Link\]](#)
- MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. PubChem. [\[Link\]](#)
- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. [\[Link\]](#)
- Saeed, A., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(22), 5468. [\[Link\]](#)
- mzCloud. (2014). 5 Chloro 2 methyl 4 isothiazolin 3 one. mzCloud. [\[Link\]](#)
- Wikipedia. (n.d.). Methylchloroisothiazolinone. Wikipedia. [\[Link\]](#)
- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone: Normal alkane RI, non-polar column, temperature ramp. NIST Chemistry WebBook. [\[Link\]](#)

- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [\[Link\]](#)
- Bristow, T., et al. (2016). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry, 22(2), 91-103. [\[Link\]](#)
- Evans, D. A., et al. (1968). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-594. [\[Link\]](#)
- The Good Scents Company. (n.d.). methyl chloroisothiazolinone. The Good Scents Company. [\[Link\]](#)
- CrystEngComm. (2019). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. RSC Publishing. [\[Link\]](#)
- Al-Hussain, S. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(3), 241-246. [\[Link\]](#)
- Gaur Chemistry. (2020, August 5). All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA. YouTube. [\[Link\]](#)
- TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data of 5-Chloroisothiazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278809#spectroscopic-data-of-5-chloroisothiazol-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)